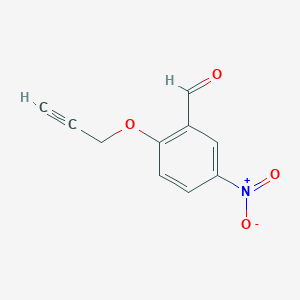

5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-2-5-15-10-4-3-9(11(13)14)6-8(10)7-12/h1,3-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFGMOMVTXNTCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of 5 Nitro 2 Prop 2 Yn 1 Yloxy Benzaldehyde and Its Precursors

Synthesis of Key Hydroxybenzaldehyde Precursors

The primary precursor for the synthesis of 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde is 5-nitrosalicylaldehyde, also known as 2-hydroxy-5-nitrobenzaldehyde. Several synthetic routes are available for the preparation of this crucial intermediate, with the most common methods being the nitration of salicylaldehyde (B1680747) and the Duff reaction of p-nitrophenol.

One prevalent method involves the direct nitration of salicylaldehyde. For instance, salicylaldehyde can be treated with a nitrating agent such as a mixture of nitric acid and sulfuric acid, or calcium nitrate (B79036) in acetic acid. A study reported the synthesis of 5-nitrosalicylaldehyde by reacting salicylaldehyde with calcium nitrate tetrahydrate in glacial acetic acid under reflux, achieving a yield of 72.3%. google.com Another approach involves the use of a ternary mixed solvent system of hydrofluoric acid, acetic anhydride, and acetic acid for the low-temperature nitration of salicylaldehyde, which has been shown to improve the reaction rate and yield. mdpi.comaidic.it

The Duff reaction provides an alternative route, utilizing p-nitrophenol as the starting material. In this method, p-nitrophenol is formylated using hexamethylenetetramine (urotropine) in the presence of an acid catalyst like polyphosphoric acid. A patented method describes the reaction of p-nitrophenol with hexamethylenetetramine in polyphosphoric acid, controlling the temperature between 105-120 °C, to produce 5-nitrosalicylaldehyde with a reported yield of 72.6% and a purity of 97.0%. psu.edu Another variation of the Duff reaction involves the use of an acid solvent like anhydrous formic acid or acetic acid to reduce the viscosity of the polyphosphoric acid, facilitating reaction monitoring and handling. nih.gov

The following table summarizes various reported methods for the synthesis of 5-nitrosalicylaldehyde:

Table 1: Synthesis of 5-Nitrosalicylaldehyde| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Salicylaldehyde | Calcium nitrate tetrahydrate | Glacial acetic acid | Reflux, 3 hours | 72.3 | google.com |

| Salicylaldehyde | Fuming nitric acid, hydrofluoric acid, acetic anhydride | Acetic acid | 5-20 °C, 3.5 hours | up to 52 | aidic.it |

| p-Nitrophenol | Hexamethylenetetramine, polyphosphoric acid | - | 105-120 °C, 1-3 hours | 72.6 | psu.edu |

| p-Nitrophenol | Hexamethylenetetramine, polyphosphoric acid | Anhydrous formic acid | 110 °C, 5 hours | 68.8 | nih.gov |

General Synthetic Procedures for 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives

A general laboratory procedure for the synthesis of 2-(prop-2-yn-1-yloxy)benzaldehyde derivatives involves the reaction of the corresponding hydroxybenzaldehyde with a propargyl halide in the presence of a base and a suitable solvent.

A typical procedure is as follows: A mixture of the hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1 equivalent per hydroxyl group) is prepared in acetone. To this stirred mixture, propargyl bromide (1.2 equivalents per hydroxyl group) is added. The reaction mixture is then heated under reflux and stirred until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). The reaction time can vary, with some reported procedures lasting up to 30 hours. After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The solvent is then removed under reduced pressure, and the crude product can be purified by techniques such as recrystallization or column chromatography. For example, recrystallization from a solvent system like dichloromethane/n-hexane has been reported to yield the purified product.

The following table provides a representative set of conditions for the synthesis of a 2-(prop-2-yn-1-yloxy)benzaldehyde derivative based on a general procedure.

Table 2: General Conditions for the Synthesis of a 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivative

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Purification | Reference |

|---|---|---|---|---|---|---|---|

| Hydroxybenzaldehyde | Propargyl bromide (1.2 equiv.) | K2CO3 (1 equiv.) | Acetone | Reflux | ~30 h | Recrystallization (Dichloromethane/n-hexane) |

Advanced Spectroscopic and Structural Elucidation Techniques for Compound Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of absorption are characteristic of the types of electronic transitions occurring, providing insight into the electronic structure and extent of conjugation in the molecule.

For aromatic compounds like 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→π* transitions. The presence of the nitro (-NO₂) group, the aldehyde (-CHO) group, and the benzene (B151609) ring creates a conjugated system.

A detailed analysis of related nitrobenzaldehyde isomers provides a basis for interpreting the electronic spectrum of the title compound. uni-muenchen.deresearchgate.net The spectra of these molecules generally display distinct absorption bands:

A weak, long-wavelength absorption band, typically around 350 nm, is attributed to the n→π* transition. This transition involves the promotion of a non-bonding electron from an oxygen atom in the nitro or aldehyde group to an anti-bonding π* orbital of the aromatic ring. uni-muenchen.deresearchgate.net

A more intense band observed around 300 nm is generally assigned to a π→π* transition primarily associated with the benzene ring. uni-muenchen.deresearchgate.net

A strong absorption band is typically found at shorter wavelengths, around 250 nm, which is ascribed to a π→π* transition involving charge transfer between the nitro group and the benzene ring. uni-muenchen.deresearchgate.net

The prop-2-yn-1-yloxy substituent, while not as strongly chromophoric as the nitro or aldehyde groups, can subtly influence the electronic environment and thus the precise λmax values of these transitions.

Table 1: Typical Electronic Transitions for Nitrobenzaldehyde Derivatives

| Transition Type | Typical Wavelength (λmax) | Molar Extinction Coefficient (ε) | Description |

| n→π | ~350 nm | Weak (~100 M⁻¹cm⁻¹) | Excitation of a non-bonding electron from the nitro or aldehyde group to a π anti-bonding orbital. uni-muenchen.deresearchgate.net |

| π→π | ~300 nm | Moderate (~1000 M⁻¹cm⁻¹) | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the benzene ring. uni-muenchen.deresearchgate.net |

| π→π* | ~250 nm | Strong (~10,000 M⁻¹cm⁻¹) | Charge-transfer transition involving the nitro group and the aromatic system. uni-muenchen.deresearchgate.net |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can precisely measure bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) and other nitro-substituted aromatics, allows for a detailed prediction of its key structural features. researchgate.net

The crystal structures of related benzaldehyde (B42025) derivatives reveal significant details about their preferred conformation. researchgate.net For instance, in 4-(prop-2-yn-1-yloxy)benzaldehyde, the non-hydrogen atoms are essentially coplanar, indicating effective conjugation between the carbonyl group, the benzene ring, and the ether oxygen's lone pair. researchgate.net A similar planarity would be expected for the nitro-substituted analogue, although the bulky nitro group ortho to the aldehyde may induce some minor twisting from perfect planarity.

The prop-2-yn-1-yloxy side chain is also expected to adopt a specific conformation. In related structures, this group often exhibits an extended conformation. nih.gov The stereochemistry around the double bonds within the aromatic ring is fixed, and the molecule is achiral.

Table 2: Crystallographic Data for the Related Compound 4-(Prop-2-yn-1-yloxy)benzaldehyde

| Parameter | Value |

| Chemical Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.906 (3) |

| b (Å) | 7.385 (2) |

| c (Å) | 14.036 (5) |

| β (°) | 102.025 (5) |

| Volume (ų) | 801.5 (5) |

| Data obtained from a study on 4-(Prop-2-yn-1-yloxy)benzaldehyde. researchgate.net |

In the case of this compound, several types of intermolecular interactions are anticipated:

π–π Stacking: The planar aromatic rings are likely to engage in π–π stacking interactions. In the crystal structure of 4-(prop-2-yn-1-yloxy)benzaldehyde, molecules form inversion dimers through such interactions, with a centroid-centroid distance of 3.5585 (15) Å. researchgate.net Similar stacking arrangements are common in nitroaromatic compounds and would be expected to play a significant role in the crystal packing of the title compound.

Hydrogen Bonding: While lacking strong hydrogen bond donors like hydroxyl groups, weak C–H···O hydrogen bonds are expected to be prevalent. The aldehyde proton (C–H) and the protons on the aromatic ring can act as weak donors, while the oxygen atoms of the nitro and aldehyde groups can act as acceptors. In related structures, these C–H···O interactions often link molecules into extended networks, such as ladder-like structures or sheets. researchgate.netnih.gov For example, in 4-(prop-2-yn-1-yloxy)benzaldehyde, Csp–H···O=C hydrogen bonds link the π–π stacked dimers. researchgate.net The terminal alkyne proton can also participate in weak hydrogen bonding.

These combined interactions dictate the final, stable, three-dimensional architecture of the crystal.

Chemical Reactivity and Derivatization Strategies of 5 Nitro 2 Prop 2 Yn 1 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions, enabling the construction of new carbon-nitrogen double bonds.

The reaction of aldehydes with hydrazines to form hydrazones is a robust and widely used transformation in organic synthesis. soeagra.com Hydrazones are characterized by the R₁R₂C=NNR₃R₄ structure and are valuable intermediates due to the presence of two connected nitrogen atoms and a C=N double bond, which confers specific chemical and physical properties. soeagra.com

The formation of hydrazones from 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde and methyl hydrazine proceeds via a condensation reaction. The general mechanism involves a proton-catalyzed nucleophilic attack by the amino group of methyl hydrazine on the electrophilic carbonyl carbon of the aldehyde. soeagra.com This is followed by the elimination of a water molecule to form the stable hydrazone product. soeagra.com

The reaction is typically carried out by dissolving the substituted 2-(prop-2-yn-1-yloxy)benzaldehyde in a suitable solvent like dioxane, followed by the addition of methyl hydrazine. The mixture is stirred at room temperature, often under an inert atmosphere like argon, for a short period. tubitak.gov.tr After the reaction is complete, the solvent is removed, and the product is purified, usually by column chromatography. tubitak.gov.tr

This synthetic approach is effective for a variety of substituted 2-(prop-2-yn-1-yloxy)benzaldehydes. The reaction tolerates various substituents on the aromatic ring, including electron-withdrawing groups like nitro and bromo, as well as electron-donating groups. tubitak.gov.trresearchgate.net This broad scope allows for the synthesis of a library of hydrazone analogues from differently substituted benzaldehyde (B42025) precursors. tubitak.gov.tr

A range of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine analogues have been synthesized using this condensation methodology. tubitak.gov.trresearchgate.net The starting material, this compound, can be prepared from the corresponding 5-nitro-2-hydroxybenzaldehyde through a nucleophilic substitution reaction (SN2) with propargyl bromide in the presence of a base such as potassium carbonate. tubitak.gov.tr

The subsequent condensation with methyl hydrazine affords the target hydrazone in good to excellent yields. tubitak.gov.tr This strategy has been successfully applied to produce a variety of hydrazones with different substitution patterns on the benzene (B151609) ring, demonstrating the versatility of the method. tubitak.gov.trresearchgate.net

| Starting Aldehyde | Product | Yield |

|---|---|---|

| 2-(prop-2-yn-1-yloxy)benzaldehyde | 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene)hydrazine | Good |

| 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-(5-bromo-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine | Good |

| This compound | 1-methyl-2-(5-nitro-2-(prop-2-yn-1-yloxy)benzylidene)hydrazine | Good |

| 4-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | 1-(4-methoxy-2-(prop-2-yn-1-yloxy)benzylidene)-2-methylhydrazine | Good |

The aldehyde group can also react with hydroxylamine to form oximes, which are compounds containing the RR'C=NOH functional group. wikipedia.org This reaction is a condensation process where an aldehyde reacts with hydroxylamine in a weakly acidic medium, resulting in the formation of an aldoxime and the elimination of water. These oximes can serve as precursors for further cyclization reactions.

The oxime derived from this compound, specifically (E)-5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime, can undergo an efficient intramolecular oxidative cycloaddition. nih.gov This reaction leads to the formation of polycyclic isoxazole derivatives. nih.gov

The cyclization is catalyzed by hypervalent iodine(III) species, which are generated in situ from a precatalyst system. nih.govnih.gov A typical procedure involves reacting the oxime with a combination of 2-iodobenzoic acid, m-chloroperoxybenzoic acid (m-CPBA), and a catalytic amount of p-toluenesulfonic acid (p-TsOH·H₂O). nih.gov This process affords the condensed isoxazole derivative, 8-Nitro-4H-chromeno[4,3-c]isoxazole, in a high yield of 91%. nih.gov The structure of the resulting product has been confirmed through various analytical methods, including NMR spectroscopy and high-resolution mass spectrometry. nih.gov

| Starting Oxime | Product | Yield | Reference |

|---|---|---|---|

| (E)-5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Nitro-4H-chromeno[4,3-c]isoxazole | 91% | nih.gov |

| (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 4H-Chromeno[4,3-c]isoxazole | 96% | nih.gov |

| (E)-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Chloro-4H-chromeno[4,3-c]isoxazole | 71% | nih.gov |

| (E)-5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | 8-Bromo-4H-chromeno[4,3-c]isoxazole | 74% | nih.gov |

Oxime Formation and Subsequent Cyclization Reactions

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group in this compound is another key site for chemical modification. Terminal alkynes exhibit characteristic reactivity, primarily related to the acidity of the terminal proton and the susceptibility of the triple bond to addition reactions. libretexts.org

The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is weakly acidic, with a pKa value of around 25. libretexts.orgyoutube.com This acidity allows for deprotonation by a strong base, such as the amide ion (NH₂⁻), to form a negatively charged carbon nucleophile known as an acetylide or alkynide anion. youtube.comyoutube.com This acetylide is a powerful tool for forming new carbon-carbon bonds through reactions like SN2 alkylation with alkyl halides. libretexts.orgyoutube.com

Furthermore, the carbon-carbon triple bond can undergo a variety of addition reactions, similar to alkenes.

Hydrogenation: The alkyne can be completely reduced to an alkane using H₂ gas with catalysts like palladium (Pd) or platinum (Pt). libretexts.org Partial reduction to a cis-alkene can be achieved using specialized catalysts like Lindlar's catalyst, while reduction to a trans-alkene can be accomplished using sodium metal in liquid ammonia. libretexts.org

Halogenation: Reagents like Br₂ can add across the triple bond, first forming a dibromoalkene and then, with excess reagent, a tetrabromoalkane. libretexts.orglibretexts.org

Hydrohalogenation: Hydrogen halides (HX) add across the triple bond, typically following Markovnikov's rule where the hydrogen adds to the carbon that already has a hydrogen atom. youtube.comlibretexts.org The initial product is a vinyl halide, which can react with a second equivalent of HX to form a geminal dihalide. libretexts.org

Hydration: The addition of water across the triple bond, often catalyzed by mercury(II) sulfate in aqueous acid, initially forms an enol. This enol is unstable and rapidly tautomerizes to its more stable keto isomer, which in the case of a terminal alkyne would be a methyl ketone.

These reactions highlight the potential for extensive derivatization at the terminal alkyne position of this compound, complementing the reactivity of the aldehyde moiety.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"

The most prominent and widely exploited reaction involving the terminal alkyne of this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a concept that describes reactions with high yields, stereospecificity, and tolerance of a wide range of functional groups, which are simple to perform and generate easily removable byproducts. organic-chemistry.org The CuAAC reaction transforms terminal alkynes and organic azides into stable 1,2,3-triazole rings. rsc.org This transformation is exceptionally reliable for creating covalent connections between different molecular building blocks. nih.gov The reaction is significantly accelerated in the presence of a copper(I) catalyst, showing a rate increase of up to 10⁷ compared to the uncatalyzed thermal cycloaddition. organic-chemistry.org The copper catalyst can be generated in situ from copper(II) salts, such as copper(II) sulfate (CuSO₄), in the presence of a reducing agent like sodium ascorbate. cahiersmagellanes.comacs.org

The propargyl group of this compound serves as a key intermediate for the synthesis of a diverse range of 1,2,3-triazole functionalized compounds. cahiersmagellanes.com Through the CuAAC reaction, the alkyne moiety readily couples with various organic azides to form a stable five-membered triazole ring. This methodology has been successfully applied to analogous propargylated benzaldehydes to produce libraries of novel triazole derivatives. cahiersmagellanes.comnih.govresearchgate.net

For instance, in a study involving a similar compound, 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde, the alkyne was reacted with a series of freshly prepared substituted phenyl azides. cahiersmagellanes.com The reaction, catalyzed by copper(II) sulfate and sodium ascorbate, proceeded efficiently to yield the corresponding 1,2,3-triazole derivatives in excellent yields. cahiersmagellanes.com This click chemistry approach demonstrates a robust and versatile method for linking the benzaldehyde core to various other molecules, provided they can be converted into an azide (B81097). The reaction conditions are typically mild, often conducted in solvent mixtures such as polyethylene glycol (PEG)-400:H₂O or tert-butyl alcohol:H₂O at room temperature. cahiersmagellanes.comarkat-usa.org

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(diethylamino)-2-(prop-2-yn-1-yloxy)benzaldehyde | Substituted Phenyl Azides (4a-j) | CuSO₄ / Sodium Ascorbate | PEG-400:H₂O | 4h | Excellent | cahiersmagellanes.com |

| Propargyl derivatives of fused pyridines | Piperazine-derived azides | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH:H₂O (1:1) | Not Specified | High | arkat-usa.org |

| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 12h | 50-96% | beilstein-journals.org |

A key feature of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is its exceptional regioselectivity. Unlike the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, the copper-catalyzed variant exclusively produces the 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This high degree of control is a direct result of the reaction mechanism, which involves the formation of a copper(I) acetylide intermediate. nih.gov The reaction between this intermediate and the organic azide proceeds in a stepwise manner that strongly favors the formation of one specific regioisomer. nih.govresearchgate.net

The efficiency of the CuAAC reaction is another of its defining characteristics. The reaction is known for its high yields, often approaching quantitative conversion under optimized conditions. nih.govmdpi.com It is tolerant of a vast array of functional groups, meaning that complex molecules with sensitive functionalities can be coupled without the need for extensive protecting group strategies. beilstein-journals.org The reaction typically proceeds under mild conditions, including room temperature and aqueous solvents, further enhancing its appeal in various fields, from materials science to medicinal chemistry. organic-chemistry.orgnih.gov

Other Cycloaddition Reactions (e.g., [2+2], [4+2])

While the terminal alkyne of this compound is an ideal substrate for CuAAC, its participation in other cycloaddition reactions like [2+2] or [4+2] (Diels-Alder) reactions is not widely reported in the scientific literature. The reactivity of this compound is overwhelmingly dominated by the highly efficient and selective click chemistry pathway. While cycloaddition reactions beyond CuAAC are known for alkynes, specific examples involving this compound are scarce, indicating this is not a common derivatization strategy for this particular molecule.

Alkyne Hydrofunctionalization Reactions

Alkyne hydrofunctionalization, the addition of an H-X bond across the carbon-carbon triple bond, represents a broad class of reactions for converting alkynes into more complex structures. However, similar to other cycloadditions, the literature does not prominently feature hydrofunctionalization reactions for this compound. The focus remains heavily on the utility of the alkyne as a partner in the CuAAC reaction.

Reactions Involving the Aromatic Ring

Electrophilic Aromatic Substitution (if applicable to observed derivatives)

The aromatic ring of this compound is substituted with three groups: an aldehyde (-CHO), a nitro group (-NO₂), and a propargyloxy ether group (-OCH₂C≡CH). These substituents significantly influence the ring's reactivity towards electrophilic aromatic substitution (EAS).

Directing Effects: The nitro group and the aldehyde group are both strong deactivating groups and are meta-directors. youtube.com The propargyloxy group is an activating group and an ortho-, para-director.

Regioselectivity: In a hypothetical EAS reaction, the position of electrophilic attack would be determined by the combined directing effects of the substituents. The ether is a stronger activating group than the deactivators are deactivating, and it directs ortho and para. The para position is occupied by the nitro group. One ortho position is occupied by the aldehyde. The remaining ortho position (C-3) is the most likely site for substitution, as it is activated by the ether group and not sterically hindered by it in the same way the C-1 position is by the aldehyde.

Despite these theoretical considerations, the scientific literature does not provide significant examples of electrophilic aromatic substitution being performed on this compound or its immediate derivatives. Derivatization of this compound almost exclusively proceeds through reactions of the more reactive alkyne and aldehyde functional groups.

Tandem and Multicomponent Reaction Sequences of this compound

The strategic placement of an aldehyde, a nitro group, and a propargyl ether functionality makes this compound a versatile substrate for complex tandem and multicomponent reactions. These sequences allow for the rapid construction of intricate molecular architectures from simple starting materials, embodying the principles of atom economy and synthetic efficiency.

Synthesis of Spiro-Indolofurobenzopyrans and Spiro-Indolooxiranes

A notable application of this compound is in the copper-catalyzed tandem reactions with diazoamides, such as 1-benzyl-3-diazoindolin-2-one, to generate complex spirocyclic systems. The outcome of these reactions is highly dependent on the reaction temperature, leading to the selective formation of either spiro-indolooxiranes at ambient temperatures or spiro-indolofurobenzopyrans at reflux conditions. rsc.org

At ambient temperatures, the reaction proceeds through a tandem epoxidation-cyclization pathway to yield spiro-indolooxiranes. For instance, the reaction of this compound with 1-benzyl-3-diazoindolin-2-one in the presence of a copper(I) thiophenecarboxylate catalyst affords 1-benzyl-3'-(5-nitro-2-(prop-2-yn-1-yloxy)phenyl)spiro[indoline-3,2'-oxiran]-2-one in good yield. rsc.org

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield (%) |

| 1 | This compound | 1-Benzyl-3-diazoindolin-2-one | Copper(I) thiophenecarboxylate | Ambient | 1-Benzyl-3'-(5-nitro-2-(prop-2-yn-1-yloxy)phenyl)spiro[indoline-3,2'-oxiran]-2-one | 81 |

Conversely, when the reaction is conducted at reflux in dichloroethane, a different tandem sequence is initiated. This pathway involves the formation of a carbonyl ylide, followed by an intramolecular 1,3-dipolar cycloaddition with the tethered alkyne. This sequence ultimately leads to the formation of highly substituted spiro-indolofurobenzopyrans. The reaction of this compound with 1-benzyl-3-diazoindolin-2-one under these conditions produces 7-nitro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] rsc.orgbenzopyran-2,3'-indol]-2'(1'H)-one. rsc.org

| Entry | Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield (%) |

| 1 | This compound | 1-Benzyl-3-diazoindolin-2-one | Copper(I) thiophenecarboxylate | Reflux | 7-Nitro-1'-benzyl-4H,9bH-spiro[furo[3,2-c] rsc.orgbenzopyran-2,3'-indol]-2'(1'H)-one | 71 |

Tandem Oxidation and Iodolactonization Processes

While specific examples detailing the tandem oxidation and iodolactonization of this compound are not prevalent in the reviewed literature, the reactivity of similar 2-O-tethered alkenyl benzaldehydes provides a strong precedent for this transformation. This type of reaction typically involves the initial oxidation of the aldehyde functionality to a carboxylic acid, which then undergoes an intramolecular iodolactonization reaction.

An efficient methodology for the synthesis of halogenated benzodioxepinones has been developed via a tandem oxidation and iodolactonization reaction of 2-O-tethered alkenyl benzaldehydes, mediated by copper(I) iodide and tertiary-butyl hydroperoxide. nih.gov This process first sees the aldehyde oxidized to a carboxylic acid. Subsequently, the newly formed acid participates in an iodolactonization cascade. In the case of terminal propargyl ethers, this can lead to a mixture of mono- and diiodido-3-methylene-1,4-dioxepin-5-ones. nih.gov

Computational and Theoretical Investigations of 5 Nitro 2 Prop 2 Yn 1 Yloxy Benzaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are fundamental to modern computational chemistry, offering a way to solve the molecular Schrödinger equation and describe the electronic structure of molecules. wikipedia.org Among the most widely used methods is Density Functional Theory (DFT), which is favored for its balance of accuracy and computational efficiency in studying a wide range of molecular systems. For a molecule like 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the standard approach to optimize the molecular geometry and predict its electronic properties.

A primary goal of quantum chemical calculations is to understand the electronic structure of a molecule. This involves analyzing the distribution of electrons and the nature of the molecular orbitals. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. Conversely, the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, the presence of the electron-withdrawing nitro group and the π-systems of the benzene (B151609) ring and the alkyne group would significantly influence the HOMO and LUMO energy levels. The HOMO would likely be distributed over the benzene ring and the propargyloxy group, while the LUMO would be expected to be localized primarily on the nitro-substituted benzene ring due to the strong electron-accepting nature of the nitro group.

Illustrative Data: Calculated Quantum Chemical Parameters This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are hypothetical and serve as an example.

| Parameter | Illustrative Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -3.0 |

| HOMO-LUMO Gap | 4.5 |

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

Infrared (IR) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. These calculated frequencies correspond to the vibrational modes of the molecule, such as the stretching and bending of bonds. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the NO₂ group, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring and the alkyne. Comparing the calculated IR spectrum with an experimental one is a standard method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts are influenced by the local electronic environment of each nucleus. For instance, the aldehyde proton would be expected to have a characteristic downfield shift. The aromatic protons would show distinct shifts depending on their position relative to the electron-withdrawing nitro group and the electron-donating propargyloxy group. Studies on related nitrobenzaldehyde derivatives have shown that the nitro group's position significantly affects the chemical shifts of the aromatic protons. researchgate.net

Illustrative Data: Predicted Key Vibrational Frequencies and Chemical Shifts This table shows example data that would be obtained from computational predictions. The values are for illustrative purposes only.

| Spectroscopic Parameter | Functional Group | Illustrative Predicted Value |

| IR Frequency (cm⁻¹) | Aldehyde C=O Stretch | 1705 |

| IR Frequency (cm⁻¹) | Nitro NO₂ Asymmetric Stretch | 1530 |

| IR Frequency (cm⁻¹) | Alkyne C≡C Stretch | 2120 |

| ¹H NMR Shift (ppm) | Aldehyde -CHO | 10.2 |

| ¹³C NMR Shift (ppm) | Aldehyde -CHO | 190.5 |

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. wikipedia.org

To study a chemical reaction, computational chemists locate the transition state—the highest energy point along the reaction coordinate. github.io By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which provides insight into the reaction rate. github.io For this compound, potential reactions for study could include the nucleophilic addition to the aldehyde group or reactions involving the alkyne functionality, such as click chemistry reactions. Theoretical studies on the decomposition of substituted nitrobenzenes have shown that the nature and position of substituents significantly influence reaction energies. nih.gov A similar approach could be used to understand the stability and reactivity of the title compound.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations typically focus on static structures at 0 K, molecular dynamics (MD) simulations can model the behavior of a molecule at finite temperatures. mdpi.com MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory of their positions and velocities. This allows for a more thorough sampling of the conformational space than static calculations alone. For a flexible molecule like this compound, MD simulations could reveal the preferred conformations in solution and the dynamics of the interconversion between them, offering a more complete picture of its behavior in a realistic environment.

Computational Assessment of Molecular Properties Relevant to Biological Interaction

Computational chemistry provides powerful tools to estimate the physicochemical and structural properties of molecules, which are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. For this compound, these assessments are vital in predicting its behavior in biological systems.

Prediction of Lipophilicity and Other Pharmacophoric Features

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (log P) between octanol (B41247) and water. A balanced lipophilicity is often essential for drug-like molecules.

Pharmacophores are abstract representations of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound, key pharmacophoric features include hydrogen bond acceptors (the oxygen atoms of the nitro and aldehyde groups), and a hydrophobic aromatic region. The propargyl group also introduces a region of unique electronic character with its triple bond.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rotatable Bonds |

| This compound | C10H7NO4 | 205.17 | 1.8 | 0 | 4 | 4 |

| 2-(Benzyloxy)-5-nitrobenzaldehyde | C14H11NO4 | 257.24 | 2.7 | 0 | 4 | 4 |

| 5-Fluoro-2-(prop-2-yn-1-yloxy)benzaldehyde | C10H7FO2 | 178.16 | 1.6 | 0 | 2 | 3 |

Note: The data in this table was generated using computational prediction tools and by referencing publicly available data for analogous compounds.

Correlation with Observed Reactivity and Biological Activity Trends

The computational data on lipophilicity and pharmacophoric features can be correlated with observed reactivity and biological activity trends in related series of compounds. For nitroaromatic compounds, in particular, a growing body of research demonstrates a strong link between their physicochemical properties and their biological effects. nih.govglpbio.com

Studies on various nitroaromatic compounds have shown that their biological activities, including antimicrobial and anticancer effects, are often influenced by their lipophilicity. researchgate.net An optimal level of lipophilicity is generally required for the compound to effectively cross cellular membranes and reach its target site. For instance, in a series of lipophilic nitroaromatic prodrugs, increasing lipophilicity (measured as LogD7.4) was found to correlate with increased cytotoxic activity. nih.govglpbio.com This suggests that for compounds like this compound, modifications that alter its lipophilicity could significantly impact its biological efficacy.

While direct experimental evidence for the biological activity of this compound is limited in the reviewed literature, the computational predictions of its properties, when viewed in the context of structure-activity relationship studies of similar nitroaromatic compounds, provide a valuable framework for anticipating its potential biological behavior and for guiding the design of future derivatives with enhanced or modulated activities.

Academic Applications and Molecular Basis of Biological Relevance

Function as a Versatile Synthetic Intermediate and Building Block

The strategic placement of reactive functional groups on the benzaldehyde (B42025) scaffold makes 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde a valuable precursor in multi-step organic syntheses. The aldehyde group can participate in various condensation and coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the propargyl group, with its terminal alkyne, is amenable to a host of transformations, most notably cycloaddition reactions.

Precursor for Fine Chemicals and Advanced Organic Materials

The molecular architecture of this compound is conducive to the generation of fine chemicals and advanced organic materials. The term 'fine chemicals' refers to complex, pure chemical substances produced in limited quantities for specialized applications. The compound serves as a starting material for molecules with potential applications in pharmaceuticals and agrochemicals, owing to the common occurrence of the nitro-substituted benzene (B151609) ring in bioactive compounds.

The presence of both an electron-withdrawing nitro group and an alkyne functionality allows for sequential and site-selective reactions, leading to the construction of elaborate molecular frameworks. These frameworks can form the basis of advanced organic materials with tailored electronic, optical, or mechanical properties. For instance, the incorporation of this molecule into larger conjugated systems can influence the material's photophysical characteristics.

Scaffold for the Construction of Diverse Heterocyclic Systems

A significant application of this compound is its use as a scaffold for synthesizing diverse heterocyclic systems. Heterocyclic compounds are integral to medicinal chemistry and materials science. rsc.orginternationaljournalssrg.org The aldehyde and alkyne functionalities of the molecule are key to its utility in this context.

A notable example is its use in the copper-catalyzed synthesis of spiro-indolofurobenzopyrans. rsc.org In a tandem reaction, this compound reacts with a 1-benzyl-3-diazoindolin-2-one in the presence of a copper(I) catalyst. This reaction proceeds through a sequence of steps to afford a complex spiro-heterocyclic system. rsc.org The reaction demonstrates the compound's ability to participate in sophisticated, multi-component reactions to build architecturally complex molecules with potential biological activity.

The general reactivity of the propargyl ether and aldehyde groups allows for their participation in various cyclization strategies to form fused and bridged heterocyclic systems, which are often challenging to synthesize through other methods. nih.gov The nitro group can also be a handle for further annulation reactions after reduction to an amino group.

Applications in Materials Science

The unique functionalities of this compound make it a molecule of interest in materials science, particularly for the development and modification of polymers and other advanced materials.

Polymer Modification and Functionalization for Tuned Properties

The terminal alkyne of the propargyl group is a key feature for its application in polymer science. This group can readily participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govugent.bedrpress.org This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it an ideal tool for polymer modification. ugent.bedrpress.org

Polymers functionalized with azide (B81097) groups can be "clicked" with this compound, thereby introducing the nitrobenzaldehyde moiety as a side chain. This modification can significantly alter the properties of the polymer, such as its solubility, thermal stability, and surface characteristics. The introduced aldehyde group can then serve as a reactive site for further post-polymerization modifications, allowing for the attachment of other functional molecules and the creation of multifunctional materials. researchgate.net

Development of Advanced Functional Materials

The ability to incorporate this compound into larger molecular structures and polymers opens pathways to advanced functional materials. The polytriazole structures resulting from CuAAC reactions are known to exhibit interesting properties, including enhanced thermal stability and altered electronic characteristics. researchgate.net

By integrating this compound into polymer backbones or as pendant groups, materials with specific functions can be designed. For example, the nitroaromatic group can act as an electron-accepting unit in materials designed for electronic applications. Furthermore, the aldehyde functionality can be used to immobilize catalysts or other active species onto a polymer support, creating functional materials for catalysis or sensing applications. The synthesis of complex, nanostructured polymers can also be facilitated by the use of such "click-able" building blocks. researchgate.net

Design and Development of Fluorescent Probes for Biological Imaging

The benzaldehyde scaffold is a common structural motif in the design of fluorescent probes for the detection of biologically relevant analytes. nih.govrsc.orgnih.gov The aldehyde group can react selectively with certain nucleophiles, leading to a change in the electronic structure of the molecule and, consequently, a change in its fluorescence properties. nih.govnih.gov

While direct applications of this compound as a fluorescent probe are not extensively documented, its structure contains all the necessary components for such a design. The core principle involves a reaction at the aldehyde group that modulates a photoinduced electron transfer (PeT) process. rsc.orgnih.gov The nitro group, being strongly electron-withdrawing, can act as a PeT quencher, rendering the molecule initially non-fluorescent or weakly fluorescent. A reaction at the aldehyde that alters the electronic properties of the system could disrupt this quenching, leading to a "turn-on" fluorescence response.

The propargyl group offers an additional site for modification. It can be used to attach the benzaldehyde scaffold to other fluorophores to create more complex probe systems or to anchor the probe to specific cellular compartments or biomolecules. The development of fluorescent probes often involves the systematic study of derivatives with different functional groups to optimize selectivity and sensitivity. internationaljournalssrg.org

Principles of Probe Design and Application in Research

The structure of this compound incorporates a terminal alkyne group (prop-2-yn-1-yloxy), a key feature for its application as a chemical probe. This alkyne moiety is a critical component for engaging in bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." These reactions are prized in chemical biology for their high efficiency, specificity, and biocompatibility, allowing for the precise labeling of biological molecules in complex environments.

The principle behind its use as a probe involves a two-step process. First, the benzaldehyde portion of the molecule can be designed to interact with or be metabolized by a specific biological target, such as an enzyme or receptor. After this interaction, the terminal alkyne is positioned to react with an azide-containing reporter molecule (e.g., a fluorophore, biotin, or affinity tag). This "click" reaction covalently attaches the reporter tag, enabling researchers to visualize, isolate, and identify the target biomolecules. The planarity of the benzaldehyde derivative structure further facilitates its interaction with biological systems. nih.govresearchgate.net Analogues of this compound, such as those with different substituents on the benzene ring, are often synthesized to fine-tune their reactivity and target specificity. nih.govresearchgate.net

Molecular Basis of Biological Activity

Antioxidant Activity Mechanisms and Radical Scavenging Assays (e.g., ABTS, DPPH)

The antioxidant potential of phenolic compounds is a subject of extensive research, and assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests are standard methods for its evaluation. mdpi.comnih.gov These assays measure the capacity of a compound to scavenge stable free radicals, a key indicator of antioxidant activity. researchgate.nete3s-conferences.org The process involves the transfer of a hydrogen atom or an electron from the antioxidant to the radical, neutralizing it and causing a measurable change in absorbance. nih.gove3s-conferences.org

DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color. When reduced by an antioxidant, it becomes a pale yellow hydrazine. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging ability of the antioxidant. e3s-conferences.org

ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. An antioxidant compound reduces the ABTS•+, causing the color to fade. This assay is versatile as it can be used at different pH levels and is soluble in both aqueous and organic solvents, making it applicable to a wide range of compounds. mdpi.comopenagrar.de

The results of these assays are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant potency. openagrar.de

Structure-Activity Relationship (SAR) Studies for Antioxidant Potency

The antioxidant capacity of a benzaldehyde derivative is intrinsically linked to its molecular structure. researchgate.netwiserpub.com Structure-Activity Relationship (SAR) studies help elucidate which functional groups and structural features contribute to or detract from its antioxidant potential.

For this compound, several factors influence its predicted antioxidant activity:

Phenolic Hydroxyl Group: The primary feature responsible for the antioxidant activity of many phenolic compounds is the presence of a hydroxyl (-OH) group directly attached to the aromatic ring. In the case of this compound, the phenolic hydroxyl at the C2 position is replaced by a propargyloxy ether linkage. This modification significantly reduces its ability to donate a hydrogen atom, which is a primary mechanism for radical scavenging. Therefore, its antioxidant capacity via this pathway is expected to be low compared to its 2-hydroxybenzaldehyde analogue. nih.govresearchgate.net

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring at the C5 position further decreases the electron density of the ring system. This deactivation generally reduces the propensity of the molecule to donate electrons, which can negatively impact its antioxidant capacity in assays based on electron transfer (ET). wiserpub.com

Studies on related dihydroxybenzaldehydes have shown that the position and nature of substituents are critical. Electron-donating groups enhance antioxidant capacity, while electron-withdrawing groups diminish it. wiserpub.com Therefore, based on SAR principles, this compound is predicted to be a relatively weak antioxidant compared to phenolic compounds with hydroxyl groups and electron-donating substituents. researchgate.netnih.gov

Antimicrobial and Antibacterial Activity at the Molecular Level

Inhibition of Bacterial Growth Pathways

The antibacterial mechanisms of phenolic and aldehydic compounds are often multifaceted. nih.gov Key molecular actions include:

Disruption of Cell Membrane Integrity: Lipophilic compounds can intercalate into the bacterial cell membrane's lipid bilayer. This disrupts the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components (like ions, ATP, and nucleic acids), and ultimately, cell death. nih.gov

Inhibition of Enzyme Activity: The aldehyde group is electrophilic and can react with nucleophilic residues, such as the sulfhydryl groups of cysteine or the amino groups of lysine (B10760008) in bacterial enzymes and proteins. This covalent modification can inactivate critical enzymes involved in metabolism, protein synthesis, or cell wall maintenance, thereby inhibiting growth. nih.gov

Generation of Oxidative Stress: Following activation by bacterial enzymes, nitro compounds can lead to the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) inside the bacterial cell. This induces a state of severe oxidative and nitrosative stress, which damages DNA, proteins, and lipids, contributing to the bactericidal effect. nih.gov

Molecular Docking Studies for Protein Target Interactions (e.g., Thymidylate Kinase)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is invaluable in drug discovery and molecular biology for understanding the basis of a compound's activity and for designing more potent inhibitors. researchgate.net

In the context of antibacterial research, an essential enzyme like Thymidylate Kinase (TMK) can be selected as a potential target. TMK is crucial for DNA synthesis as it catalyzes the phosphorylation of dTMP to dTDP, a necessary precursor for DNA replication. Inhibiting this enzyme would halt DNA production and bacterial proliferation.

A hypothetical molecular docking study of this compound with bacterial TMK would involve:

Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).

Generating a 3D model of the ligand, this compound.

Using docking software to place the ligand into the active site of the enzyme in various conformations.

Scoring the different poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions to estimate the binding affinity.

The docking results could reveal key interactions between the compound and the amino acid residues in the TMK active site. For instance, the nitro group might form hydrogen bonds with polar residues, while the benzene ring could engage in pi-stacking or hydrophobic interactions. Such in silico analyses provide insights into the compound's potential as an enzyme inhibitor and guide the synthesis of new derivatives with improved binding and inhibitory activity. researchgate.net

Enzyme Inhibition Studies

The academic exploration of this compound and its structural analogs has revealed significant interactions with various enzymes, highlighting its potential as a scaffold in the design of targeted inhibitors. Research has particularly focused on its effects on tyrosinase and thymidine (B127349) monophosphate kinase, with molecular modeling studies providing a deeper understanding of the basis for its biological relevance.

Tyrosinase Inhibition Mechanisms

While direct enzymatic studies on this compound's effect on tyrosinase are not extensively documented in the reviewed literature, the inhibitory potential of its core structural components, particularly the nitrobenzaldehyde moiety, has been investigated. Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) synthesis, and its inhibition is a target for agents addressing hyperpigmentation.

Research on substituted benzaldehydes has shown that these molecules can act as tyrosinase inhibitors. For instance, a study on 4-substituted benzaldehydes with electron-withdrawing groups demonstrated that 4-nitrobenzaldehyde (B150856) inhibits the oxidation of 4-t-butylcatechol catalyzed by mushroom tyrosinase, with a 50% inhibitory concentration (IC50) of 1846 μM. nih.gov Kinetic analysis identified 4-nitrobenzaldehyde as a noncompetitive inhibitor, indicating that it binds to a site on the enzyme other than the active site, and that this binding can lead to full inhibition of the enzyme's activity. nih.gov The aldehyde group itself is considered crucial for the inhibitory activity of benzaldehyde derivatives, potentially forming a Schiff base with a primary amino group within the enzyme. nih.gov Theoretical studies suggest that in addition to the aldehyde group, the charge density of atoms in the substituent groups can play a significant role in the inhibitory effect. nih.gov

Although these findings relate to a structural isomer (4-nitrobenzaldehyde) and not the specific compound of interest, they provide a basis for understanding how the nitrobenzaldehyde framework might interact with tyrosinase. The presence of the electron-withdrawing nitro group and the aldehyde function are key features that suggest a potential for tyrosinase inhibition. However, without direct experimental data on this compound, its precise mechanism and potency remain speculative.

Thymidine Monophosphate Kinase (TMPK) Inhibition (e.g., Mycobacterium tuberculosis TMPKmt)

The compound this compound serves as a precursor or a structural motif in the synthesis of more complex molecules designed to inhibit essential enzymes in pathogens, such as Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A significant target in Mtb is the thymidine monophosphate kinase (TMPKmt), an enzyme vital for DNA synthesis and replication. brieflands.comtandfonline.com TMPKmt catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (B83284) (dTDP), a necessary step in the production of thymidine triphosphate (dTTP) for DNA replication. tandfonline.comresearchgate.net Due to its essential role and low sequence similarity (22%) with the human isozyme, TMPKmt is an attractive target for developing selective anti-tuberculosis agents. brieflands.comtandfonline.com

In a study aimed at developing novel anti-TB agents, researchers synthesized a series of Biginelli adducts. While not testing this compound directly, they utilized structurally related precursors, namely 2-(prop-2-yn-1-yloxy)benzaldehyde and 5-nitro-2-furfural, to incorporate the propargyl and nitro pharmacophores into the final compounds. brieflands.com The rationale for including the propargyl moiety was its proven ability to improve lipophilicity and enhance anti-TB activity. brieflands.com Similarly, the 5-nitro group, in this case on a furan (B31954) ring, was recognized for its contribution to favorable pharmacokinetic properties and enhanced anti-TB activity due to its polarity and electron-withdrawing nature. brieflands.com

The resulting synthesized compounds, which incorporated these key features, were evaluated for their ability to inhibit TMPKmt. The in vitro TMPKmt inhibition assay revealed that several of the synthesized Biginelli adducts were potent inhibitors of the enzyme. For example, compound 11a , a tetrahydropyrimidine-based Biginelli adduct bearing a 5-nitro-2-furanyl group, was identified as one of the most potent inhibitors, with an IC50 value comparable to the natural substrate dTMP. brieflands.com This demonstrates that the core structural elements derived from precursors like 5-nitro-substituted aldehydes are crucial for achieving potent inhibition of TMPKmt.

Table 1: TMPKmt Inhibition by Representative Synthesized Compounds

| Compound | Description | TMPKmt IC50 (µM) |

|---|---|---|

| 11a | THPM-based Biginelli adduct with 5-carboxamide, 4-(5-nitro-2-furanyl), and 2-oxo groups | Potent inhibitor (equipotent or comparable to dTMP) |

| 13b | Biginelli adduct with 5-methyloxindolinyl moiety | Potent inhibitor |

| 11b | THPM-based Biginelli adduct with 5-carboxamide, 4-(5-nitro-2-furanyl), and 2-thioxo groups | Potent inhibitor (equipotent or comparable to dTMP) |

Data synthesized from Abida et al. (2024). brieflands.com

Investigation of Ligand-Enzyme Binding Modes and Molecular Interactions

To elucidate the molecular basis of the observed enzyme inhibition, molecular modeling and docking studies have been employed to investigate the binding modes of inhibitors with their target enzymes. brieflands.com The interaction between an enzyme and a ligand is governed by forces such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, which determine the stability and specificity of the binding. nih.gov

In the context of TMPKmt inhibition, docking studies were performed on the synthesized Biginelli adducts that incorporated structural elements from 5-nitro-substituted aldehydes and propargyloxy benzaldehydes. brieflands.com These computational studies aimed to predict the binding poses of the inhibitors within the active site of TMPKmt and to identify the key molecular interactions responsible for their inhibitory activity. brieflands.com

For the highly active compound 11a , docking studies revealed its binding mode within the TMPKmt active site. The stability of this predicted enzyme-inhibitor complex was further confirmed through molecular dynamics (MD) simulations, which showed the complex remained stable over a 100-nanosecond simulation period. researchgate.net These simulations provide insights into the dynamic behavior of the ligand-enzyme interaction. researchgate.net

The investigation of ligand-enzyme interactions is fundamental in drug discovery, allowing for the design of more effective and selective drugs. nih.gov By understanding how molecules like the derivatives of this compound bind to their target enzymes, researchers can rationally design new compounds with improved inhibitory potency and desirable pharmacological properties. nih.govbrieflands.com The combination of enzymatic assays and computational modeling provides a powerful approach to developing novel therapeutic agents.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

Future research will likely focus on developing more efficient and selective synthetic routes to 5-Nitro-2-(prop-2-yn-1-yloxy)benzaldehyde and its analogs. While traditional methods for synthesizing nitrobenzaldehydes and propargyl ethers exist, there is a growing need for methodologies that offer higher yields, reduced reaction times, and greater functional group tolerance.

Key areas of exploration include:

Catalytic Approaches: Investigating novel catalysts for both the nitration of the benzaldehyde (B42025) precursor and the propargylation of the phenolic hydroxyl group. This could involve the use of solid-supported catalysts for easier separation and recycling, as well as organocatalysis to avoid metal contamination. For instance, the use of heterogeneous acid catalysts in the formation of related nitro-substituted dioxolanes has been shown to be recyclable and efficient. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer significant advantages in terms of safety, scalability, and precise control over reaction parameters, particularly for nitration reactions which can be highly exothermic.

Design and Synthesis of Advanced Derivatives with Tuned Functionality

The core structure of this compound serves as a versatile scaffold for the design and synthesis of advanced derivatives with tailored properties. By modifying the key functional groups, researchers can fine-tune the molecule's electronic, steric, and biological characteristics.

Potential strategies for derivatization include:

Modification of the Aromatic Ring: Introducing additional substituents on the benzene (B151609) ring could modulate the electron density and, consequently, the reactivity and biological activity of the molecule.

Transformation of the Aldehyde Group: The aldehyde can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, imines, and oximes, each offering different chemical handles for further functionalization or interaction with biological targets.

Elaboration of the Alkyne Terminus: The terminal alkyne can be elaborated through various reactions, including Sonogashira coupling or the formation of triazoles via "click" chemistry, to attach a diverse array of molecular entities. researchgate.netnih.gov The synthesis of oligomers from chiral homopropargyl azides and alcohols demonstrates the potential for creating complex structures from alkyne-containing building blocks. acs.org

The development of a novel nitro-derivative of noscapine, 9-nitro-noscapine, highlights the potential of modifying existing structures with nitro groups to create new therapeutic agents with improved properties, such as activity against drug-resistant cancer cells. nih.govdoi.org This approach could be applied to generate a library of derivatives of this compound for screening against various diseases.

Integration of Machine Learning and AI in Computational Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and prediction of the properties of new molecules. These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the outcomes of chemical reactions, thereby accelerating the discovery process. soken.ac.jpnih.gov

Future applications in the context of this compound include:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel derivatives based on their chemical structure. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on nitroaromatic compounds have already demonstrated the potential of this approach for predicting toxicity. nih.govresearchgate.netnih.gov

De Novo Design: Employing generative models to design new molecules with desired properties from scratch. These models can explore a vast chemical space to propose novel structures that might not be conceived through traditional medicinal chemistry approaches. soken.ac.jp

Reaction Prediction: Utilizing AI to predict the most efficient synthetic routes and reaction conditions for synthesizing target derivatives, thus saving time and resources in the laboratory. nih.govfrontiersin.orgescholarship.org

Interactive Table: Machine Learning in Drug Discovery

| ML Paradigm | Application in Small Molecule Design | Potential for this compound Research |

| Supervised Learning | Predicting properties (e.g., QSAR) | Predicting biological activity and toxicity of new derivatives. nih.govnih.gov |

| Unsupervised Learning | Identifying patterns in large datasets | Clustering derivatives based on structural similarity to identify key features for activity. |

| Ensemble Methods | Improving predictive accuracy | Combining multiple models to create a more robust prediction of properties. |

| Reinforcement Learning | De novo molecular generation | Designing novel derivatives with optimized properties. |

Discovery of Undiscovered Biological Targets and Mechanistic Pathways

A crucial area of future research will be the identification of novel biological targets and the elucidation of the mechanistic pathways through which this compound and its derivatives exert their effects. The presence of the nitroaromatic group suggests several potential mechanisms of action.

Key research avenues include:

Bioreductive Activation: Nitroaromatic compounds are often bioactivated through reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino species, which can interact with cellular macromolecules. svedbergopen.comresearchgate.netscielo.br This mechanism is central to the activity of many nitroaromatic drugs. scielo.brresearchgate.net

Enzyme Inhibition: The compound and its derivatives could be investigated as inhibitors of specific enzymes. For example, nitroaromatic compounds have been shown to inhibit enzymes like glutathione (B108866) reductase in parasites. nih.gov

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of the compound within cells. The alkyne handle provides a powerful tool for "click" chemistry-based target identification strategies.

The diverse biological activities of nitro compounds, including antibacterial, antiparasitic, and anticancer effects, suggest that derivatives of this compound could have a broad range of therapeutic applications. nih.govnih.gov

Development of Sustainable and Green Chemistry Approaches for Synthesis

In line with the growing emphasis on environmental responsibility, future synthetic work on this compound should prioritize the development of sustainable and green chemistry approaches. rsc.org

This involves:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net

Renewable Feedstocks: Exploring the use of bio-based starting materials for the synthesis of the benzaldehyde core or other components of the molecule. Research into fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids demonstrates the potential of renewable resources in this area. rsc.org

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis to reduce energy consumption and reaction times.

A new sustainable protocol for the Henry reaction to produce nitroaldol derivatives under solvent-free conditions exemplifies the move towards greener synthetic methods for nitro compounds. researchgate.net

Advanced Applications in Bio-orthogonal Chemistry and Chemical Biology Tools

The terminal alkyne group makes this compound an ideal candidate for applications in bio-orthogonal chemistry. These are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govethz.chru.nlnih.gov

Future research in this area could involve:

"Click" Chemistry: Utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach fluorescent probes, affinity tags, or other reporter molecules to the compound. nih.govtcichemicals.comeijppr.com This would enable the visualization and tracking of the molecule within cells and organisms.

Development of Chemical Probes: Designing and synthesizing probes based on the this compound scaffold to study specific biological processes. The aldehyde group can also serve as a reactive handle for bio-conjugation. nih.gov

Drug Delivery Systems: Incorporating the compound into larger drug delivery systems or polymers using "click" chemistry to achieve targeted delivery and controlled release. nih.gov

The ability to perform selective chemical transformations in a biological environment opens up a vast array of possibilities for using this compound as a sophisticated tool to probe and manipulate biological systems. ru.nl

Q & A

Q. What are the recommended synthetic routes for 5-nitro-2-(prop-2-yn-1-yloxy)benzaldehyde, and how can reaction efficiency be optimized?

The synthesis typically involves nitro-substituted benzaldehyde derivatives and propargyl ether formation. A microwave-assisted approach (e.g., 0.25 M n-butanol, cyanothioacetamide, 150°C heating) can enhance reaction efficiency by reducing time and improving yield . For propargylation, nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 150°C) is effective, with purification via column chromatography (ethyl acetate/hexane, 30:70) yielding >85% purity . Monitor reaction progress using TLC and confirm purity via ¹H NMR (e.g., aldehyde proton resonance at δ ~10.0 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

Store in a sealed container under dry, inert conditions (argon/nitrogen) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, light, and static discharge. Use flame-resistant storage cabinets due to the compound’s propargyl group, which may pose flammability risks . Always wear nitrile gloves, lab coats, and eye protection, and ensure access to emergency eyewash stations .

Q. What analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C5, propargyloxy at C2) and aldehyde functionality .

- HPLC-MS : Assess purity (>95%) and detect byproducts (e.g., nitro reduction intermediates) .

- FT-IR : Identify characteristic peaks (e.g., C≡C stretch ~2120 cm⁻¹, aldehyde C=O ~1700 cm⁻¹) .

- Melting Point : Compare observed values (e.g., >300°C) with literature data to verify crystallinity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL or Mercury can determine bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.686 Å, α = 80.767°) have been reported for similar nitrobenzaldehydes . Refinement protocols should include anisotropic displacement parameters and validation via R-factor analysis (e.g., R < 0.05) .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data for this compound?

If NMR suggests a planar conformation but XRD shows torsional strain, conduct DFT calculations (e.g., Gaussian, B3LYP/6-31G*) to model electronic effects. For nitro-propargyl interactions, compare experimental vs. computed IR spectra to identify resonance discrepancies. Cross-validate using dynamic NMR (VT-NMR) to probe rotational barriers .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions involving the propargyloxy group?

Use molecular docking (AutoDock Vina) or ab initio methods (e.g., MP2) to map electrostatic potential surfaces, highlighting electrophilic sites (e.g., aldehyde carbon). Solvent effects (DMF vs. THF) can be modeled via COSMO-RS to optimize reaction conditions .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Propargyl ether formation may compete with nitro group reduction under high-temperature conditions. Mitigate via:

- Catalytic Control : Use Pd/Cu catalysts to suppress side reactions .

- Flow Chemistry : Enhance heat/mass transfer for consistent regioselectivity .

Monitor scalability via inline FT-IR or Raman spectroscopy .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.